2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs, and two thiophene rings, which are sulfur-containing five-membered aromatic rings . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic, nucleophilic, and radical substitutions . The specific reactions that 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo are not directly available from the search results.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Anticancer Agents : Investigations focus on derivatives of 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide as potential anticancer agents. These derivatives could inhibit tumor growth or enhance chemotherapy efficacy .
- Anti-Atherosclerotic Agents : The compound’s structural motifs may play a role in developing agents to combat atherosclerosis, a condition characterized by plaque buildup in arteries .
Material Science and Organic Electronics
- Organic Semiconductors : Thiophene derivatives, including this compound, are essential components in organic semiconductors. They find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Corrosion Inhibitors : Researchers investigate the use of thiophene derivatives as corrosion inhibitors. These compounds protect metal surfaces from degradation in aggressive environments .
Photophysics and Photochemistry
- Photodissociation Dynamics : Studies explore the photodissociation dynamics of 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide. Techniques like resonance-enhanced multiphoton ionization (REMPI) provide insights into its behavior upon photoexcitation .
Chemical Reactions and Synthetic Pathways
- Functional Group Transformations : Researchers utilize this compound in various synthetic pathways to access diverse functional groups. For instance, it serves as a precursor for 5-phenylthiophene derivatives .
- Acylations and Amidations : The compound participates in acylations and amidations, leading to structurally interesting products with potential applications .
Future Directions
Thiophene derivatives, including 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide, continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties and can interact with various biological targets such as kinases .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, including inhibition or modulation of target proteins . The compound’s interaction with its targets could lead to changes in cellular processes, but specific details would require further investigation.
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents . The compound’s bioavailability would be influenced by these properties, but specific details would require further investigation.
Result of Action
Thiophene derivatives have been reported to have various biological and physiological functions, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
2-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDBLMJRBBUNHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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